molecular formula C12H8N2OS B505007 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one CAS No. 26059-85-8

2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B505007
CAS No.: 26059-85-8
M. Wt: 228.27g/mol
InChI Key: SVVNZCGMBNAQFW-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)quinazolin-4(3H)-one is a heterocyclic compound that features a quinazoline core with a thiophene ring attached at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one typically involves the condensation of 2-aminobenzamide with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, which facilitates the cyclization process to form the quinazolinone ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinones.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under mild conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

One of the significant applications of 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one derivatives is their antiviral properties. Research has indicated that these compounds can inhibit viruses that enter cells via endocytosis, specifically targeting filoviruses like Ebolavirus. The mechanism involves disrupting the entry process of the virus into host cells, which is crucial for establishing infections. Studies have demonstrated that these derivatives exhibit strong inhibition of the intracellular routing of filoviruses, thereby reducing their infectivity .

2. Anticancer Properties

In addition to antiviral activity, this compound derivatives have shown promise as anticancer agents. Recent studies have highlighted their effectiveness in inhibiting tyrosine kinases, which play a pivotal role in cancer cell proliferation and survival. For instance, compounds derived from this structure have been reported to block key pathways involved in tumor growth and induce apoptotic cell death in various cancer cell lines .

Data Table: Summary of Applications

Application Mechanism Targeted Diseases References
AntiviralInhibition of virus entry via endocytosisEbolavirus, filoviruses
AnticancerInhibition of tyrosine kinases and apoptotic pathwaysVarious cancers

Case Studies

Case Study 1: Antiviral Efficacy Against Ebolavirus

A series of experiments were conducted to evaluate the efficacy of this compound derivatives against Ebolavirus. The study focused on the compound's ability to inhibit viral entry into host cells. Results indicated a significant reduction in viral load in treated cell cultures compared to controls, demonstrating its potential as a therapeutic agent against severe viral infections .

Case Study 2: Anticancer Activity in Cell Lines

Another study investigated the anticancer properties of this compound derivatives on various cancer cell lines. The compounds exhibited robust antitumor activity by effectively blocking key signaling pathways involved in cancer progression. The findings suggest that these derivatives could serve as a basis for developing new cancer therapies targeting specific molecular pathways .

Mechanism of Action

The biological activity of 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one is primarily attributed to its ability to interact with specific molecular targets. For instance, its anticancer activity is believed to result from the inhibition of key enzymes involved in cell proliferation, such as tyrosine kinases. The compound may also induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(Thiophen-3-yl)quinazolin-4(3H)-one: Similar structure but with the thiophene ring attached at the 3-position.

    4-Aminoquinazoline: Lacks the thiophene ring but shares the quinazoline core.

    2-Phenylquinazolin-4(3H)-one: Features a phenyl ring instead of a thiophene ring.

Uniqueness

2-(Thiophen-2-yl)quinazolin-4(3H)-one is unique due to the presence of the thiophene ring, which can enhance its electronic properties and potentially increase its biological activity compared to similar compounds .

Biological Activity

The compound 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one is part of a broader class of quinazolinone derivatives known for their diverse biological activities. This article focuses on its biological activity, particularly in the context of cancer treatment, antimicrobial properties, and its mechanism of action.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving thiophene derivatives and quinazolinone frameworks. The synthesis typically involves the reaction of thiophene-2-carboxaldehyde with appropriate amines or hydrazines under controlled conditions to yield the desired compound.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, highlighting its potential as an anticancer agent and antimicrobial compound.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazolinone, including this compound, exhibit significant antiproliferative effects against various cancer cell lines.

  • Cell Line Studies :
    • In vitro tests have shown that compounds similar to this compound can inhibit cell proliferation in cancer cell lines such as A549 (lung), AGS (gastric), and Caco-2 (colon) with varying degrees of efficacy. For instance, one study reported a GI50 value for a related compound at approximately 1.20 µM compared to Doxorubicin (GI50 = 1.10 µM), indicating comparable potency .
  • Mechanism of Action :
    • The anticancer activity is attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, these compounds are known to interact with tubulin, disrupting microtubule dynamics and leading to G2/M phase arrest in the cell cycle .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated.

  • Bacterial Inhibition :
    • Compounds derived from quinazolinones have shown activity against various bacterial strains including E. coli and S. aureus. For example, certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 1 to 16 µg/mL against these pathogens .

Case Studies

Several case studies have highlighted the effectiveness of this compound in both anticancer and antimicrobial applications:

  • Case Study on Anticancer Activity :
    • A study involving the testing of a series of quinazolinone derivatives showed that compounds with thiophene substitutions significantly inhibited cell growth in multiple cancer lines. The most potent compound demonstrated an IC50 value against EGFR and BRAF V600E mutations at 0.11 µM and 0.65 µM respectively .
  • Case Study on Antimicrobial Efficacy :
    • Another investigation assessed the antimicrobial activity of various quinazolinone derivatives against standard bacterial strains. The results indicated that modifications at specific positions on the quinazolinone ring could enhance antibacterial potency significantly .

Table 1: Biological Activity Summary

Activity TypeTest Organisms/Cell LinesIC50/GI50 (µM)Reference
AnticancerA549 (Lung)~1.20
AGS (Gastric)~1.20
Caco-2 (Colon)~1.20
AntimicrobialE. coli1 - 16
S. aureus1 - 16

Q & A

Q. Basic: What are the established synthetic routes for preparing 2-(thiophen-2-yl)-3,4-dihydroquinazolin-4-one?

Methodological Answer:
The synthesis typically involves cyclocondensation reactions. A common approach is the reaction of isatoic anhydride with thiophene-2-carbaldehyde and amines. For example:

  • Step 1: React isatoic anhydride with thiophene-2-carbaldehyde in the presence of a catalyst (e.g., anhydrous ZnCl₂) to form a Schiff base intermediate.
  • Step 2: Cyclize the intermediate under reflux conditions (e.g., 150–170°C) to yield the quinazolinone core .
  • Alternative Route: Use activated carbon as a catalyst for nitration or substitution reactions to introduce functional groups at specific positions .

Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYieldKey Reference
CyclocondensationThiophene-2-carbaldehyde, ZnCl₂60–75%
Nitration with CatalystActivated carbon, HNO₃50–65%
One-pot refluxIsatoic anhydride, p-TsOH70–85%

Q. Basic: What spectroscopic techniques are employed to characterize this compound?

Methodological Answer:
Key techniques include:

  • X-ray Crystallography: Resolves crystal packing and bond angles. For example, triclinic systems (space group P1) with unit cell parameters a = 7.13–7.24 Å, b = 8.15–9.13 Å, and c = 14.46–16.67 Å are common .
  • FT-IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, thiophene C-S at ~690 cm⁻¹).
  • NMR: ¹H NMR reveals aromatic protons (δ 7.2–8.5 ppm) and dihydroquinazolinone CH₂ groups (δ 3.5–4.2 ppm).

Table 2: Representative XRD Parameters

Compound DerivativeSpace Groupa (Å)b (Å)c (Å)Reference
Dichlorophenyl derivativeP17.1318.15416.671
Fluorophenyl derivativeP17.2369.13414.464

Q. Advanced: How can computational chemistry predict electronic properties?

Methodological Answer:
Density-functional theory (DFT) calculations model electron density and frontier orbitals:

  • HOMO-LUMO Analysis: Predicts reactivity (e.g., HOMO localized on thiophene, LUMO on quinazolinone).
  • Correlation Energy: Use the Colle-Salvetti formula to calculate correlation energy as a functional of electron density .
  • Solvent Effects: Include polarizable continuum models (PCM) to simulate solvation.

Challenge: Discrepancies between DFT-predicted and experimental dipole moments may arise due to crystal packing effects .

Q. Advanced: How to optimize low yields in the cyclization step?

Methodological Answer:
Low yields often stem from incomplete cyclization or side reactions. Strategies include:

  • Catalyst Screening: Activated carbon improves nitration efficiency by adsorbing impurities .
  • Temperature Control: Gradual heating (e.g., 150°C → 170°C) minimizes decomposition .
  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes, enhancing yield by 10–15% .

Data Contradiction Note: Some studies report higher yields with ZnCl₂, while others favor p-TsOH. This may reflect solvent polarity differences (e.g., DMF vs. ethanol) .

Q. Advanced: How to resolve contradictions in reported biological activities?

Methodological Answer:
Contradictions often arise from structural variations or assay conditions:

  • Substituent Effects: Methoxy groups enhance solubility but reduce antimicrobial activity compared to nitro groups .
  • Assay Protocols: Varying MIC values may reflect differences in bacterial strains (e.g., S. aureus vs. E. coli) .

Table 3: Biological Activity Comparison

DerivativeActivity (IC₅₀, μM)Key ModificationReference
Nitro-substituted12.4 (Anticancer)Electron-withdrawing
Methoxy-substituted45.6 (Antimicrobial)Electron-donating

Q. Advanced: What crystallographic challenges arise with this compound?

Methodological Answer:

  • Disorder in Thiophene Rings: Resolved using SHELXL refinement with restraints on bond distances .
  • Twinned Crystals: Employ twin law matrices (e.g., BASF parameter 0.25) during data integration .

Note: High-resolution data (e.g., <1.0 Å) improves accuracy but requires synchrotron sources .

Properties

IUPAC Name

2-thiophen-2-yl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c15-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-16-10/h1-7H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVNZCGMBNAQFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001300273
Record name 2-(2-Thienyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26059-85-8
Record name 2-(2-Thienyl)-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26059-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Thienyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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